![molecular formula C13H9N3OS2 B2528214 (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 512811-45-9](/img/no-structure.png)

(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

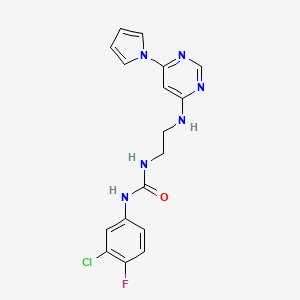

The compound is a derivative of 1H-pyrazole, a class of organic compounds that contain a five-membered aromatic ring with two nitrogen atoms at adjacent positions . The presence of the phenyl group and thiazolidinone ring suggests that this compound might have interesting biological activities.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazolidinone rings. Pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the 3-position carbon .Applications De Recherche Scientifique

Positive Allosteric Modulators (PAMs) for M4 Muscarinic Acetylcholine Receptors

The compound has been investigated as a positive allosteric modulator (PAM) for the M4 subtype of muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in neurotransmission and are potential therapeutic targets for various neurological disorders. By enhancing the activity of M4 receptors, this compound may offer better therapeutic outcomes, especially due to its subtype selectivity.

Medicinal Chemistry and Drug Development

Researchers have synthesized novel PAMs structurally related to this compound and evaluated their pharmacological properties . Understanding the structure-activity relationships (SAR) of these compounds can guide drug design efforts. The goal is to develop subtype-selective mAChR agonists with improved efficacy and safety profiles.

Synthesis of Benzofuran Derivatives

The compound’s structure includes a benzofuran moiety . Benzofurans exhibit diverse biological activities, including antitumor, anti-inflammatory, and antioxidant effects. Researchers may explore modifications of this scaffold to create new benzofuran-based compounds with specific pharmacological properties.

Hybrid Pyrazole–Pyrazol-3-one Analogs

The compound contains a pyrazole ring . Pyrazoles are versatile building blocks in medicinal chemistry. Researchers have synthesized hybrid analogs by combining pyrazole and pyrazol-3-one moieties. These hybrids may exhibit unique biological activities, such as enzyme inhibition or receptor modulation.

Blood-Brain Barrier Penetration

In vivo exposure studies in mice confirmed that certain derivatives of this compound can cross the blood-brain barrier . This property is essential for potential CNS drug candidates. Researchers may further investigate the compound’s pharmacokinetics and distribution in the brain.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid to form the thiazolidinone ring. The resulting compound is then treated with phosphorus pentasulfide to form the thioxo group.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "thiosemicarbazide", "chloroacetic acid", "phosphorus pentasulfide" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.", "Step 2: Cyclization of the thiosemicarbazone with chloroacetic acid in the presence of sodium acetate to form the thiazolidinone ring.", "Step 3: Treatment of the thiazolidinone with phosphorus pentasulfide in refluxing xylene to form the thioxo group.", "Step 4: Isolation and purification of the final product by recrystallization from ethanol." ] } | |

Numéro CAS |

512811-45-9 |

Nom du produit |

(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one |

Formule moléculaire |

C13H9N3OS2 |

Poids moléculaire |

287.36 |

Nom IUPAC |

4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C13H9N3OS2/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+ |

Clé InChI |

HTSYSSQYUMWZJK-POHAHGRESA-N |

SMILES |

C1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=S)S3)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2528134.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)

![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2528143.png)